Cas no 80-39-7 (N-Ethyl-P-toluenesulfonamide)

N-Ethyl-P-toluenesulfonamide is a sulfonamide derivative characterized by its ethyl and toluenesulfonyl functional groups. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stable sulfonamide structure contributes to its utility in reactions requiring robust functional group compatibility. The ethyl substitution enhances solubility in organic solvents, facilitating its use in diverse synthetic applications. Additionally, its well-defined chemical properties make it a reliable reagent for controlled modifications in target molecules. The compound is typically handled under standard laboratory conditions, with appropriate precautions to ensure stability and purity.
N-Ethyl-P-toluenesulfonamide structure
N-Ethyl-P-toluenesulfonamide structure
Product Name:N-Ethyl-P-toluenesulfonamide
CAS No:80-39-7
MF:C9H13NO2S
MW:199.27002120018
MDL:MFCD00048511
CID:34211
PubChem ID:6637
Update Time:2025-06-08

N-Ethyl-P-toluenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-4-methylbenzenesulfonamide
    • N-E-PTSA
    • N-ethyl-p-toluenesulfonamide
    • santicizer 8
    • toluene ethylsulfonamide
    • N-Ethyl p-Toluene Sulfonamide
    • N-ethyl-p-toluenesulphonamide
    • N-ethyl-4-methyl-benzenesulfonamide
    • N-Ethyl-P-Toluene Sulfonamide (N-E-PTSA)
    • N-Ethyl-toluenesulfonamide(o&p)
    • N-Ethyltoluene-4-sulphonamide
    • Santicizer 3
    • N-Tosylethylamine
    • Benzenesulfonamide, N-ethyl-4-methyl-
    • N-Ethyl-p-tolylsulfonamide
    • N-Ethyl-4-toluenesulfonamide
    • p-Tolueneethylsulfonamide
    • Ethyl tosylamide
    • p-Toluenesulfonyl-N-ethylamide
    • N-Ethyl-p-methylbenzenesulfonamide
    • p-Toluenesulfonamide, N-ethyl-
    • Ketjenflex 8
    • N-Ethyl-4-methyl benzenesulfonamide
    • N-Ethyl-4
    • N-Ethyl-4-methylbenzenesulfonamide (ACI)
    • p-Toluenesulfonamide, N-ethyl- (6CI, 7CI, 8CI)
    • N-Ethyltosylamide
    • NSC 68803
    • p-Toluene-N-ethylsulfonamide
    • N-Ethyl-P-toluenesulfonamide
    • MDL: MFCD00048511
    • Inchi: 1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
    • InChI Key: OHPZPBNDOVQJMH-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(NCC)=O

Computed Properties

  • Exact Mass: 199.06700
  • Monoisotopic Mass: 199.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.6

Experimental Properties

  • Color/Form: The product is white crystal
  • Density: 1.26 g/cm3
  • Melting Point: 62.0 to 66.0 deg-C
  • Boiling Point: 208 ºC (745 mm Hg)
  • Flash Point: greater than 200° F (NTP, 1992)
  • Refractive Index: 1.5270 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 54.55000
  • LogP: 2.76490
  • Solubility: Soluble in ethanol, insoluble in water and ether

N-Ethyl-P-toluenesulfonamide Security Information

N-Ethyl-P-toluenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-Ethyl-P-toluenesulfonamide Pricemore >>

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N-Ethyl-P-toluenesulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trimethoxysilane Catalysts: Dimanganese decacarbonyl Solvents: Cyclohexane ;  12 h, rt
Reference
Manganese-Catalyzed N-F Bond Activation for Hydroamination and Carboamination of Alkenes
Ji, Yun-Xing; et al, Organic Letters, 2021, 23(1), 207-212

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides
Sang, Dayong ; et al, Journal of Organic Chemistry, 2022, 87(5), 3586-3595

Production Method 3

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ;  4 h, 140 °C
Reference
Phosphotungstic acid catalyzed amidation of alcohols
Wang, Guan-Wu; et al, European Journal of Organic Chemistry, 2008, (25), 4367-4371

Production Method 4

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Reference
Copper-catalyzed sulfonamides formation from sodium sulfinates and amines
Tang, Xiaodong; et al, Chemical Communications (Cambridge, 2013, 49(54), 6102-6104

Production Method 5

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Cyanuric chloride ;  25 °C
1.2 Solvents: Dichloromethane ;  150 min, rt
Reference
Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct
Pandit, Shivaji S.; et al, Journal of Sulfur Chemistry, 2008, 29(6), 619-622

Production Method 6

Reaction Conditions
1.1 Catalysts: Butanedione ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  24 h, rt
Reference
Nickel/Photoredox Dual Catalytic Cross-Coupling of Alkyl and Amidyl Radicals to Construct C(sp3)-N Bonds
Zhou, Shaofang; et al, ACS Catalysis, 2021, 11(9), 5026-5034

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ;  rt; 5 min, 0 °C; 4 - 24 h, rt
1.2 rt
Reference
A Convenient Synthesis of N,N-Dimethylformamidines from Sulfonamides
Chen, Yantao; et al, Synthesis, 2015, 47(10), 1405-1412

Production Method 8

Reaction Conditions
1.1 Reagents: Tetramethyldisilazane Catalysts: Ruthenium, [μ3-[(1,2,2a,8a,8b-η:3,4-η:5,5a,6-η)-acenaphthylene]]-μ-carbonylhexac… Solvents: Dichloromethane ;  10 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ;  rt
Reference
N Alkylation of Tosylamides Using Esters as Primary and Tertiary Alkyl Sources: Mediated by Hydrosilanes Activated by a Ruthenium Catalyst
Nishikata, Takashi; et al, Angewandte Chemie, 2012, 51(22), 5363-5366

Production Method 9

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
Reference
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

Production Method 10

Reaction Conditions
1.1 Catalysts: Silver tetrafluoroborate ,  (SP-4-3)-Dibromo[1,3-dihydro-1-(2-pyridinyl-κN)-3-(2,4,6-trimethylphenyl)-2H-imi… Solvents: Nitrobenzene-d5 ;  24 h, rt
Reference
Hydroamination of Unactivated Alkenes Catalyzed by Novel Platinum(II) N-Heterocyclic Carbene Complexes
Cao, Peng; et al, Organometallics, 2012, 31(3), 921-929

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Reference
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Production Method 12

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  3-Formyl-1H-indole-1-acetic acid Solvents: Dimethylformamide ,  Dichloromethane ;  3 d, rt
1.2 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: 1,2-Dichloroethane ;  2 d, rt
1.3 Reagents: Sodium cyanoborohydride Solvents: Methanol ;  6 h, rt
1.4 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  4 d, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
Reference
Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules
Estep, Kimberly G.; et al, Journal of Organic Chemistry, 1998, 63(16), 5300-5301

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Controllable Z/E-selective synthesis of α-amino-ketoximes from N-nitrososulfonamides and aryl alkenes under neutral conditions
Yuan, Pan-Feng; et al, Organic Chemistry Frontiers, 2021, 8(20), 5785-5792

Production Method 14

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Ethanol ;  24 h, 150 °C
Reference
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols
Reed-Berendt, Benjamin G.; et al, Journal of Organic Chemistry, 2019, 84(6), 3715-3724

Production Method 15

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: 1,4-Dioxane ;  3 h, 80 °C
Reference
Studies on novel synthetic methodologies. Part 218. Efficient dehydrative C-N bond formation using alcohols and amides in the presence of silica supported perchloric acid as a heterogeneous catalyst
Das, Biswanath; et al, Tetrahedron Letters, 2011, 52(27), 3521-3522

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Water ;  1 h, rt; 3 h, rt
Reference
Electrosynthesis of Arylsulfonamides from Amines and Sodium Sulfinates Using H2O-NaI as the Electrolyte Solution at Room Temperature
Zhang, Chen; et al, Chinese Journal of Chemistry, 2016, 34(12), 1277-1282

Production Method 17

Reaction Conditions
1.1 Reagents: Ammonium iodide Solvents: Methanol ;  rt
Reference
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst
Jiang, Yang-ye; et al, Journal of Organic Chemistry, 2016, 81(11), 4713-4719

Production Method 18

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Reference
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Production Method 19

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Benzene ;  24 h, 35 bar, 120 °C
Reference
Copper-Catalyzed Dehydrogenative Amidation of Light Alkanes
Fuentes, M. Angeles ; et al, Angewandte Chemie, 2021, 60(34), 18467-18471

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
Reference
Copper-catalyzed trifluoromethylation and cyclization of aromatic-sulfonyl-group-tethered alkenes for the construction of 1,2-benzothiazinane dioxide type compounds
Dong, Xiang; et al, Chemistry - A European Journal, 2013, 19(50), 16910-16915

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
Reference
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

Production Method 22

Reaction Conditions
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
Reference
Intramolecular catalytic amination of unactivated C-H bonds: Application to the synthesis of original C-glycosides and of polyfonctionalized piperidines
Toumieux, Sylvestre, 2007, , ,

Production Method 23

Reaction Conditions
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane ;  6 h, 40 °C
Reference
New Aspects of Catalytic Intramolecular C-H Amination: Unexpected Formation of a Seven-Membered Ring in Nitrogen-Containing Systems
Toumieux, Sylvestre; et al, Organic Letters, 2006, 8(20), 4493-4496

Production Method 24

Reaction Conditions
1.1 Solvents: Toluene ;  48 h, 110 °C
Reference
TiCl4-mediated direct N-alkylation of sulfonamides with inactive ethers
Chen, Jiayan; et al, Synlett, 2012, 23(4), 595-600

Production Method 25

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Arenesulfonylheterocycles (I): synthesis and reactions of 2-benzenesulfonyl-4,5-dichloropyridazin-3-ones with amines
Kweon, Deok-Heon; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 203-211

N-Ethyl-P-toluenesulfonamide Raw materials

N-Ethyl-P-toluenesulfonamide Preparation Products

N-Ethyl-P-toluenesulfonamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Quantity:25KG,200KG,1000KG
Purity:99%
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(CAS:80-39-7)Ethyl-p-toluenesulfonamide
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N-Ethyl-P-toluenesulfonamide Related Literature

Additional information on N-Ethyl-P-toluenesulfonamide

Introduction to N-Ethyl-P-toluenesulfonamide (CAS No. 80-39-7)

N-Ethyl-P-toluenesulfonamide, a compound with the chemical formula C9H13NO2 and CAS number 80-39-7, is a significant molecule in the field of pharmaceutical and chemical research. This compound, often referred to by its systematic name, has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of N-Ethyl-P-toluenesulfonamide consists of a toluenesulfonyl group attached to an ethylamine moiety. This configuration imparts specific chemical characteristics that make it a valuable intermediate in organic synthesis and a candidate for further functionalization. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse reactivity, which is highly advantageous in drug discovery and material science.

In recent years, N-Ethyl-P-toluenesulfonamide has been the subject of extensive research, particularly in the development of novel pharmaceutical agents. Its sulfonamide core is a well-known pharmacophore that enhances binding affinity and bioavailability in drug molecules. Researchers have explored its potential as a precursor in synthesizing bioactive compounds that exhibit therapeutic effects against various diseases.

One of the most compelling aspects of N-Ethyl-P-toluenesulfonamide is its role in medicinal chemistry. The compound's ability to undergo selective modifications has opened up new avenues for creating derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in designing molecules that target specific biological pathways, including those involved in inflammation, pain management, and neurodegenerative disorders.

The synthesis of N-Ethyl-P-toluenesulfonamide involves well-established organic reactions, such as nucleophilic substitution and condensation processes. These synthetic routes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements of industrial and laboratory applications. The ease with which this molecule can be synthesized makes it an attractive choice for researchers looking to develop novel compounds without excessive complexity.

Recent advancements in computational chemistry have further highlighted the significance of N-Ethyl-P-toluenesulfonamide. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These simulations have helped researchers predict the compound's behavior in vivo, reducing the need for extensive experimental trials and accelerating the drug development process.

In addition to its pharmaceutical applications, N-Ethyl-P-toluenesulfonamide has shown promise in material science. Its unique chemical properties make it suitable for use as a ligand or catalyst in various chemical reactions. Researchers have explored its potential in designing advanced materials with tailored functionalities, such as polymers and coatings that exhibit improved durability and chemical resistance.

The environmental impact of using N-Ethyl-P-toluenesulfonamide has also been a focus of recent studies. Efforts have been made to develop sustainable synthetic methods that minimize waste and reduce energy consumption. These green chemistry approaches align with global initiatives to promote environmentally friendly practices in industrial processes.

The future prospects of N-Ethyl-P-toluenesulfonamide are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of its chemical behavior deepens, so too will its utility across multiple scientific disciplines. The compound's versatility makes it a cornerstone in both academic research and industrial development.

In conclusion, N-Ethyl-P-toluenesulfonamide (CAS No. 80-39-7) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity profile have positioned it as a key player in modern chemical research. As scientists continue to explore its potential, we can expect further breakthroughs that will shape the future of these fields.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-39-7)N-乙基对甲苯磺酰胺(N-E-PTSA) / NTSA
LE5872928;LE18282
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-39-7)Ethyl-p-toluenesulfonamide
sfd21504
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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